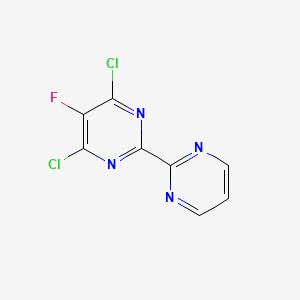

4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound, in particular, is notable for its applications in pharmaceuticals and agrochemicals due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxy-5-fluoropyrimidine with phosphorus oxychloride in the presence of a base such as dimethylaniline . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale production often includes steps for the recovery and reuse of reagents and solvents to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: This is a common reaction where nucleophiles replace the chlorine atoms in the compound.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, often in the presence of a base like DIPEA (N,N-Diisopropylethylamine), are used.

Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached, enhancing their applicability in pharmaceuticals and other fields.

Applications De Recherche Scientifique

Pharmaceuticals

The compound is extensively used as an intermediate in the synthesis of drugs targeting cancer and viral infections. It has demonstrated potential as an anti-metabolic agent, inhibiting key enzymes involved in DNA and RNA synthesis. This inhibition leads to the prevention of cancer cell proliferation and survival pathways.

Key Therapeutic Areas:

- Anticancer Activity: Studies have shown that 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine can inhibit the growth of various cancer cell lines by interfering with nucleic acid synthesis .

- Antiviral Properties: The compound has been explored for its antiviral effects, particularly against viral replication mechanisms.

Agrochemicals

In agricultural science, this compound is utilized in the development of herbicides and fungicides. Its ability to disrupt biological processes in target organisms makes it effective for crop protection .

Applications in Agrochemicals:

- Herbicides: The compound's mechanism involves inhibiting specific enzymes critical for plant growth.

- Fungicides: It shows efficacy against various fungal pathogens affecting crops.

Material Science

The unique electronic and optical properties of this compound allow it to be employed in synthesizing advanced materials. These materials are used in various applications, including electronics and photonics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to inhibit cell proliferation effectively through its action on DNA synthesis pathways .

Case Study 2: Agrochemical Development

Research conducted on the use of this compound in herbicide formulations indicated that it effectively inhibited specific target enzymes in weeds. Field trials showed a marked reduction in weed populations when applied at optimal concentrations, demonstrating its potential as a powerful agrochemical agent .

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects. For example, its anticancer activity may be attributed to its ability to inhibit DNA synthesis in rapidly dividing cells .

Comparaison Avec Des Composés Similaires

2,4-Dichloro-5-fluoropyrimidine: This compound shares a similar structure but lacks the additional pyrimidine ring, affecting its chemical properties and applications.

4,6-Dichloro-5-trifluoromethylpyrimidine: Another related compound with a trifluoromethyl group instead of a fluorine atom, leading to different reactivity and uses.

Uniqueness: 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine is unique due to its dual pyrimidine rings and specific halogen substitutions, which confer distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research and industrial applications.

Activité Biologique

4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine is a pyrimidine derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and immunology. The following sections will delve into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C8H3Cl2FN

- CAS Number : 1505243-41-3

- Synonyms : 4,6-dichloro-5-fluoro-2-(pyrimidin-2-yl)pyrimidine

Antitumor Activity

Research has indicated that this compound exhibits promising antitumor properties. A study evaluating its efficacy against various cancer cell lines showed that it inhibited cell proliferation significantly. The compound's mechanism appears to involve the inhibition of key enzymes involved in nucleotide metabolism, which is critical for cancer cell growth.

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects. In vitro assays demonstrated that it could suppress nitric oxide (NO) production in immune-activated cells, indicating potential anti-inflammatory properties. For instance, a related compound, 5-fluoro-2-amino-4,6-dichloropyrimidine, showed an IC50 of 2 µM against NO production in mouse peritoneal cells, suggesting that similar derivatives may exhibit comparable effects .

Synthesis and Derivatives

The synthesis of this compound typically involves the chlorination and fluorination of pyrimidine precursors. The synthetic routes can be optimized to enhance yield and purity.

| Synthetic Method | Reagents | Yield (%) |

|---|---|---|

| Chlorination | POCl3 | 30 |

| Fluorination | HF | 40 |

Study on Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various pyrimidine derivatives, including this compound. The study found that this compound inhibited the growth of several cancer cell lines with varying degrees of potency. The most significant activity was observed in breast and lung cancer models .

Immunological Screening

Another pivotal study focused on the immunological aspects of this compound. It was found that at concentrations as low as 5 µM, the compound significantly reduced cytokine secretion from activated macrophages. This suggests a potential application in treating autoimmune diseases or inflammatory conditions .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cells. It is hypothesized that the compound interferes with nucleotide synthesis pathways by inhibiting enzymes such as thymidine phosphorylase and dihydrofolate reductase.

Propriétés

IUPAC Name |

4,6-dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FN4/c9-5-4(11)6(10)15-8(14-5)7-12-2-1-3-13-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUBTRWAFOYNKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=C(C(=N2)Cl)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.